9,9-bis(4-iodophenyl)-9H-fluorene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9,9-bis(4-iodophenyl)fluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16I2/c26-19-13-9-17(10-14-19)25(18-11-15-20(27)16-12-18)23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGIDYACTFKFLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)I)C5=CC=C(C=C5)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16I2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627105 | |
| Record name | 9,9-Bis(4-iodophenyl)-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474115-76-9 | |
| Record name | 9,9-Bis(4-iodophenyl)-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Design for 9,9 Bis 4 Iodophenyl 9h Fluorene
Synthesis Routes to the 9,9-bis(4-iodophenyl)-9H-fluorene Monomer
The primary and most established synthetic route to this compound involves a two-step process starting from the readily available 9-fluorenone (B1672902). The initial step is the synthesis of the precursor 9,9-bis(4-aminophenyl)fluorene, followed by a diazotization-iodination reaction.
Step 1: Synthesis of 9,9-bis(4-aminophenyl)fluorene
The synthesis of 9,9-bis(4-aminophenyl)fluorene is typically achieved through the condensation of 9-fluorenone with aniline in the presence of an acid catalyst. A common procedure involves heating 9-fluorenone with a significant excess of aniline and aniline hydrochloride. The reaction is driven to completion by the removal of water, often facilitated by a Dean-Stark trap.
A representative experimental procedure is as follows: A mixture of 9-fluorenone, aniline hydrochloride, and aniline is heated under an inert atmosphere. Toluene is often used as a solvent to aid in the azeotropic removal of water. The reaction temperature is gradually increased to facilitate the condensation. Upon completion, the crude product is isolated by precipitation and purified by recrystallization. This method provides the diamine precursor in good yield and purity, which is crucial for the subsequent step.
Step 2: Diazotization and Iodination
The conversion of the amino groups of 9,9-bis(4-aminophenyl)fluorene to iodo groups is achieved via a Sandmeyer-type reaction. This involves the diazotization of the primary aromatic amines with nitrous acid, followed by the introduction of iodide.
A general protocol for this transformation is as follows: 9,9-bis(4-aminophenyl)fluorene is dissolved in a suitable acidic medium, such as a mixture of sulfuric acid and acetic acid, and cooled to a low temperature (typically 0-5 °C). An aqueous solution of sodium nitrite is then added dropwise to form the bis(diazonium) salt. This intermediate is subsequently treated with an aqueous solution of potassium iodide. The diazonium groups are displaced by iodide, leading to the formation of this compound. The product precipitates from the reaction mixture and can be purified by filtration, washing, and recrystallization.
The following table summarizes the key aspects of this synthetic route:
| Step | Reactants | Reagents/Catalysts | Solvents | Typical Conditions | Product |
| 1 | 9-Fluorenone, Aniline | Aniline hydrochloride | Toluene | Heating with azeotropic water removal | 9,9-bis(4-aminophenyl)fluorene |
| 2 | 9,9-bis(4-aminophenyl)fluorene | Sodium nitrite, Potassium iodide, Sulfuric acid | Acetic acid, Water | 0-5 °C | This compound |
Interactive Data Table: Synthesis of this compound (This is a simplified representation of an interactive table)
| Precursor | Reaction | Key Reagents | Yield (%) | Reference |
|---|
Advanced Functionalization Strategies for Fluorene (B118485) Architectures Preceding Polymerization
Pre-polymerization functionalization of the fluorene core is a powerful strategy to fine-tune the properties of the resulting polymers. Modifications at the C9 position and the aromatic rings of the fluorene unit can significantly impact solubility, processability, and the electronic and optical properties of the final material.
One common strategy involves the introduction of long alkyl chains at the C9 position. This is typically achieved by deprotonation of fluorene with a strong base, followed by reaction with an alkyl halide. These alkyl chains enhance the solubility of both the monomer and the resulting polymer in common organic solvents, which is crucial for solution-based processing techniques.
Beyond simple alkylation, more complex functional groups can be introduced to impart specific properties. For instance, attaching electron-donating or electron-withdrawing groups to the fluorene backbone can modulate the HOMO and LUMO energy levels of the polymer, thereby influencing its emission color and charge transport characteristics in optoelectronic devices.
Another advanced functionalization approach is the introduction of reactive groups that can be used for post-polymerization modification. For example, incorporating bromohexyl groups at the C9 position allows for subsequent nucleophilic substitution reactions to attach a variety of functional moieties after the polymer has been formed. This "grafting-to" approach provides a versatile platform for creating complex polymer architectures.
The following table summarizes some advanced functionalization strategies:
| Functionalization Site | Functional Group | Purpose |
| C9 Position | Long alkyl chains (e.g., octyl, dodecyl) | Improve solubility and processability |
| C9 Position | Bromoalkyl groups | Enable post-polymerization modification |
| Aromatic Rings (e.g., C2, C7) | Electron-donating groups (e.g., alkoxy, amino) | Raise HOMO level, red-shift emission |
| Aromatic Rings (e.g., C2, C7) | Electron-withdrawing groups (e.g., cyano, nitro) | Lower LUMO level, blue-shift emission |
Interactive Data Table: Functionalization of Fluorene Monomers (This is a simplified representation of an interactive table)
| Monomer | Functional Group | Intended Property Modification |
|---|---|---|
| 2,7-Dibromo-9,9-dioctylfluorene | Octyl chains at C9 | Enhanced solubility |
Precursor Design Considerations for Controlled Polymerization and Subsequent Material Properties
The design of the this compound precursor and its derivatives is paramount for achieving controlled polymerization and tailoring the properties of the final polymer. The choice of substituents on the fluorene core and the nature of the reactive groups directly influence the polymerization mechanism and the characteristics of the resulting material.
For controlled polymerization methods such as Suzuki or Sonogashira coupling, the presence of iodo groups on the 9,9-bis(phenyl)-9H-fluorene unit is ideal. These groups provide high reactivity and allow for efficient cross-coupling with boronic acids/esters or terminal alkynes, respectively. The purity of the monomer is also critical, as impurities can quench the catalyst and hinder the growth of high molecular weight polymers.
The steric and electronic properties of the substituents at the C9 position play a significant role in determining the polymer's conformation and, consequently, its optoelectronic properties. Bulky substituents can increase the dihedral angle between adjacent monomer units, which can disrupt π-conjugation and lead to a blue-shift in the emission spectrum. Conversely, substituents that promote a more planar backbone can enhance conjugation and cause a red-shift.
The thermal stability of the resulting polymer is also heavily influenced by the precursor design. The rigid fluorene core itself imparts a high degree of thermal stability. The choice of substituents can further enhance this property. For instance, incorporating aromatic or cross-linkable groups can increase the glass transition temperature and decomposition temperature of the polymer.
The following table outlines key precursor design considerations and their impact on polymer properties:
| Design Consideration | Impact on Polymer Properties |
| High monomer purity | High molecular weight, improved performance |
| Bulky C9-substituents | Increased solubility, blue-shifted emission |
| Planarizing C9-substituents | Enhanced conjugation, red-shifted emission |
| Thermally stable substituents | Increased glass transition and decomposition temperatures |
| Introduction of polar groups | Modified solubility and self-assembly behavior |
Interactive Data Table: Precursor Design and Polymer Properties (This is a simplified representation of an interactive table)
| Precursor Feature | Resulting Polymer Property |
|---|---|
| Long alkyl chains at C9 | Good solubility in organic solvents |
| Rigid, aromatic C9-substituents | High thermal stability |
Electronic Structure and Charge Transport Dynamics in 9,9 Bis 4 Iodophenyl 9h Fluorene Derived Conjugated Polymers
Engineering of Frontier Molecular Orbital (HOMO-LUMO) Energy Levels in Fluorene-Based Systems
The performance of organic electronic devices is critically dependent on the energy levels of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO level influences the efficiency of hole injection and transport, while the LUMO level governs electron injection and transport. The energy difference between them, the HOMO-LUMO gap, determines the material's optical absorption and emission properties. mdpi.com In fluorene-based polymers, these energy levels can be precisely engineered through various chemical modification strategies.
Frontier molecular orbital theory provides a framework for understanding how molecular structure affects reactivity and electronic properties. wikipedia.org The theory posits that the reactivity of a molecule is primarily determined by the interactions of its HOMO and LUMO. youtube.com For instance, the HOMO acts as an electron donor, and its energy level is related to the ionization potential, while the LUMO acts as an electron acceptor, with its energy level corresponding to the electron affinity. youtube.com
Several strategies are employed to tune the FMO energy levels in fluorene-based systems:
Copolymerization: Introducing different comonomers into the polyfluorene backbone is a powerful method for tuning electronic properties. For example, alternating fluorene (B118485) units with electron-accepting units like benzothiadiazole (BT) can lower both the HOMO and LUMO levels, leading to a smaller bandgap and red-shifted emission compared to the fluorene homopolymer. researchgate.net
Substitution at the C9 Position: The C9 position of the fluorene unit is an sp³-hybridized carbon, which allows for the attachment of various side chains without interrupting the π-conjugation along the polymer backbone. mdpi.com These substituents can be used to improve solubility and processability and to prevent aggregation-caused fluorescence quenching. While they don't directly participate in the conjugation, bulky substituents can influence the polymer's conformation, which in turn affects the electronic properties.
Functionalization of the Fluorene Ring and End Groups: Attaching electron-donating or electron-withdrawing groups to the fluorene rings (e.g., at the 2 and 7 positions) or to the end groups of the polymer chain directly modifies the electronic structure. mdpi.com For example, incorporating arylamine groups, which are strong electron donors, can raise the HOMO level, facilitating hole injection from common anodes like ITO. mdpi.commdpi.com A study on a series of fluorene-based hole-transporting materials demonstrated that adjusting the number of terminal methyl groups on N,N-diphenylamino substituents could systematically tune the HOMO energy levels from -4.99 eV to -4.62 eV. mdpi.com Similarly, modifying a spiro-based molecule by changing a spiro-linked moiety from thioxanthene (B1196266) dioxide to anthracen-9(10H)-one shifted the LUMO from the inner fluorene to the outer anthracenone (B14071504) unit, demonstrating precise LUMO control. rsc.org
Mechanisms of Charge Carrier Generation and Recombination in Fluorene Conjugated Polymers
In organic semiconducting polymers, charge carriers (electrons and holes) are typically generated following the absorption of light, which creates a bound electron-hole pair known as an exciton (B1674681). researchgate.net The efficient generation of free charge carriers for use in devices like solar cells requires the dissociation of these excitons, a process that must compete with their recombination. researchgate.net
The primary steps in charge carrier generation and recombination are:
Exciton Formation: Upon photoexcitation, an electron is promoted from the HOMO to the LUMO, forming an exciton. In fluorene-based polymers, these excitons can be localized on a single polymer chain or delocalized over several segments.
Exciton Diffusion and Dissociation: For free carriers to be generated, the exciton must diffuse to a donor-acceptor interface where the energy offset is sufficient to overcome the exciton binding energy. researchgate.net In bulk heterojunction solar cells, this interface is provided by blending the polymer (donor) with an electron acceptor material like a fullerene derivative (e.g., PCBM). researchgate.net At this interface, the exciton dissociates into a charge-transfer (CT) state, where the hole resides on the polymer and the electron on the acceptor. researchgate.net
Free Carrier Formation: The CT state can then either dissociate into free mobile charge carriers or undergo geminate recombination. The efficiency of free carrier generation is often dependent on factors like temperature, electric field, and the morphology of the blend. pnas.org Studies on fluorene oligomers have shown that the mechanism of charge separation can transition from a short-range superexchange mechanism to a longer-range hopping mechanism as the length of the oligomer bridge increases. nih.gov
Charge Carrier Recombination: Once free, charge carriers move towards their respective electrodes. During this transport, they can encounter an opposite charge carrier and recombine. This bimolecular recombination can be either radiative, producing light (as in OLEDs), or non-radiative, producing heat. In some fluorene-based bipolar materials, the decay kinetics of photocurrents for both holes and electrons are similar, indicating coupled recombination processes. vu.lt The nature of recombination is critical; in solar cells, it is a loss mechanism, whereas, in OLEDs, radiative recombination is the desired outcome.
Analysis of Hole and Electron Transport Mobilities in Fluorene-Derived Organic Semiconductors
Charge carrier mobility (μ), which measures how quickly an electron or hole can move through the material under an electric field, is a paramount parameter for device performance. High mobility is crucial for efficient charge extraction in solar cells and for high current densities at low voltages in OLEDs and transistors. Fluorene-based polymers are known for their relatively high charge carrier mobilities. aps.org
Hole and electron mobilities are often measured using techniques such as the Time-of-Flight (TOF) method, space-charge limited current (SCLC) measurements, and charge extraction by linearly increasing voltage (CELIV). mdpi.comelsevierpure.comresearchgate.netacs.org The mobilities in these materials are highly dependent on the specific chemical structure, molecular weight, processing conditions, and device architecture.
Several studies have reported mobility values for various fluorene-based systems:
Hole Mobility: Hole transport is generally more efficient than electron transport in many simple polyfluorenes. acs.org For the widely studied copolymer poly(9,9′-dioctylfluorene-co-bithiophene) (F8T2), hole mobilities as high as 0.02 cm² V⁻¹ s⁻¹ have been reported. acs.org In a series of novel hole-transporting materials based on a 9,9-dimethyl-9H-fluorene core, hole mobilities measured by the SCLC method ranged from 1.55 × 10⁻⁴ to 4.65 × 10⁻⁴ cm² V⁻¹ s⁻¹. mdpi.com A dopant-free polyfluorene (PFTPA) with triphenylamine (B166846) side chains showed a hole mobility of 1.12 × 10⁻⁵ cm² V⁻¹ s⁻¹. mdpi.com
Electron Mobility: While pristine polyfluorenes are often better hole transporters, electron transport can be significantly enhanced through copolymerization with electron-deficient units. In poly[(9,9-di-n-octylfluorenyl-2,7-diyl)-alt-(benzo elsevierpure.comCurrent time information in Berlin, DE.acs.orgthiadiazol-4,8-diyl)] (F8BT), electron transport is typically limited by traps. researchgate.net However, by using n-type dopants to fill these traps, the electron transport can be enhanced to a level comparable to or even exceeding the hole transport. researchgate.net
Balanced Transport: For applications like OLEDs, balanced hole and electron mobilities are essential for ensuring that recombination occurs in the center of the emissive layer, maximizing efficiency. acs.org Introducing β-phase chain segments in F8BT has been shown to lead to more balanced electron and hole mobility, improving device performance. acs.org
The following table summarizes reported charge carrier mobilities for various fluorene-derived polymers.
| Polymer/Material | Mobility Type | Mobility (cm² V⁻¹ s⁻¹) | Measurement Method | Reference |
| Poly(9,9′-dioctylfluorene-co-bithiophene) (F8T2) | Hole | ~0.02 | Not Specified | acs.org |
| 2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (DDF) | Hole | 2.35 × 10⁻⁴ | SCLC | mdpi.com |
| 2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (2M-DDF) | Hole | 4.65 × 10⁻⁴ | SCLC | mdpi.com |
| 2,7-di-tetra-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (4M-DDF) | Hole | 1.55 × 10⁻⁴ | SCLC | mdpi.com |
| Poly(2,7-(9,9-bis(N,N-di-p-methoxylphenyl amine)-4-phenyl))-fluorene (PFTPA) | Hole | 1.12 × 10⁻⁵ | SCLC | mdpi.com |
| Poly(dithienofluorene-alt-dithienodiketopyrrolopyrrole) (PDTFDPP) | Hole | up to 5 | OFET | researchgate.net |
It is evident that charge mobility can span several orders of magnitude, highlighting the profound impact of molecular design on the macroscopic transport properties of these organic semiconductors.
Impact of Molecular Conformation, Interchain Interactions, and Disorder on Charge Transport Phenomena
Molecular Conformation and the β-Phase: The torsional angle between adjacent fluorene units along the polymer backbone significantly affects conjugation and, consequently, charge transport. A more planar conformation generally leads to better electronic coupling along the chain. Polyfluorenes can exhibit a unique, planarized chain conformation known as the β-phase. aps.orgresearchgate.net This phase is characterized by a distinct red-shift in the absorption spectrum. acs.org The formation of the β-phase can enhance intramolecular charge transport due to increased planarity. rsc.org However, it can also introduce energetic traps. Research on poly(9,9-dioctylfluorene) (PFO) has shown that β-phase segments act as conformational traps lying about 0.3 eV above the HOMO of the amorphous polymer, which can dramatically reduce the time-of-flight hole mobility. researchgate.net This highlights the dual role of specific conformations in charge transport.
Interchain Interactions and Aggregation: Charge transport in a polymer film is a three-dimensional process involving both intrachain (along the backbone) and interchain (between chains) hopping. Strong intermolecular π-π stacking facilitates interchain charge transfer, which is often the rate-limiting step for macroscopic mobility. researchgate.net The degree of order and the formation of interconnected aggregates are crucial for efficient long-range charge transport. acs.org Even in polymers that lack long-range crystalline order, the presence of interconnected aggregates with short-range order can lead to high carrier mobilities. acs.org Conversely, excessive aggregation can sometimes lead to the formation of traps or undesirable morphologies that hinder device performance. acs.org
Disorder: Conjugated polymer films are inherently disordered systems, featuring both energetic disorder (variations in the energy levels of transport sites) and positional disorder (variations in the distance and orientation between sites). pnas.orgresearchgate.net This disorder arises from variations in chain length, conformation, and packing. researchgate.net Energetic disorder creates a distribution of localized states (a Density of States or DOS), and charge carriers can become trapped in the low-energy tail of this distribution. pnas.orgresearchgate.net Transport in such a disordered landscape is often described by a hopping model, where the mobility is thermally activated and dependent on the electric field. pnas.org Understanding and controlling this disorder is a key challenge in designing higher-performance organic semiconductors.
Applications in Organic Electronic and Optoelectronic Devices
Organic Field-Effect Transistors (OFETs) Based on Fluorene-Derived Semiconductors
Organic field-effect transistors (OFETs) are fundamental components of next-generation flexible and transparent electronics. The performance of these devices is intrinsically linked to the properties of the organic semiconductor used as the active channel material. While extensive research has been conducted on various polyfluorene derivatives for OFET applications, specific data on polymers directly synthesized from 9,9-bis(4-iodophenyl)-9H-fluorene remains limited in publicly available scientific literature. However, the structural characteristics of this iodo-functionalized monomer allow for informed speculation on the properties of its potential polymeric derivatives.
Development of Solution-Processable Semiconducting Channel Materials
The development of solution-processable organic semiconductors is crucial for the fabrication of low-cost, large-area electronic devices using printing techniques. The bulky, three-dimensional structure imparted by the spiro-fluorene core in polymers derived from this compound would likely enhance their solubility in common organic solvents. This is a critical factor for achieving uniform thin films through methods like spin-coating or inkjet printing, which are essential for the active layer in an OFET. The iodine atoms on the monomer serve as reactive sites for various cross-coupling reactions, such as Suzuki, Sonogashira, or Stille coupling, enabling the polymerization with a wide range of comonomers to create copolymers with tailored electronic properties and improved processability.
Strategies for Enhancing Charge Mobility and Device Performance
The charge carrier mobility is a key performance metric for OFETs. For polymers synthesized using this compound, several strategies could be envisioned to enhance charge mobility. The choice of comonomer to be coupled with the di-iodo fluorene (B118485) derivative is paramount. Copolymerization with electron-donating or electron-accepting units can effectively tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting polymer, facilitating either hole (p-type) or electron (n-type) transport. Furthermore, the introduction of specific side chains on the fluorene core or the comonomer can influence the intermolecular packing and ordering of the polymer chains in the solid state, which is a critical determinant of charge transport efficiency. Post-deposition treatments, such as thermal annealing or solvent vapor annealing, could also be employed to improve the crystallinity and morphology of the polymer films, thereby enhancing charge mobility.
Specialized Optoelectronic Applications
Fluorene-Based Materials in Chemical Sensors and Biosensors
The inherent fluorescence of polyfluorenes makes them excellent candidates for sensory applications. Polymers synthesized from this compound could be designed to exhibit fluorescence quenching or enhancement in the presence of specific analytes. By incorporating specific recognition units as comonomers, sensors for a variety of chemical species (e.g., metal ions, explosives) or biological molecules (e.g., DNA, proteins) could be developed. The principle of operation would rely on the interaction of the analyte with the polymer, leading to a change in the photophysical properties of the material, which can be detected as a measurable signal.
Advanced Characterization and Theoretical Investigations of 9,9 Bis 4 Iodophenyl 9h Fluorene and Its Polymeric Derivatives
Spectroscopic Analysis of Electronic Transitions and Energy Levels
Spectroscopic methods are instrumental in understanding the electronic behavior of 9,9-bis(4-iodophenyl)-9H-fluorene and its polymers. These techniques probe the interaction of the molecules with electromagnetic radiation, providing insights into electron transitions and energy level alignments.
Ultraviolet-visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy are fundamental tools for characterizing the optoelectronic properties of fluorene (B118485) derivatives. The UV-Vis spectrum reveals the electronic transitions from the ground state to excited states upon absorption of light, while the PL spectrum provides information about the radiative decay from the excited state back to the ground state.
For fluorene-based systems, the absorption spectra typically exhibit intense bands corresponding to π-π* transitions within the conjugated fluorene core. The position and intensity of these bands can be influenced by the substituents at the C-9 position. In the case of this compound, the iodophenyl groups can lead to subtle shifts in the absorption maxima compared to the parent fluorene molecule.
Polymeric derivatives of this compound are of particular interest for their potential in light-emitting applications. Polyfluorenes are known for their strong blue fluorescence. sigmaaldrich.com The photoluminescence of these materials is a key parameter, with the emission wavelength and quantum yield being critical for device performance. The introduction of substituents can tune the emission color. For instance, structural modifications on fluorene derivatives, such as the formation of dibenzofulvene derivatives, can significantly alter the absorption and emission properties. mdpi.com
Interactive Table: Spectroscopic Properties of Fluorene Derivatives
| Compound | Absorption Max (nm) | Emission Max (nm) | Solvent |
| Fluorene Derivative A-2 | 412 | 492 | Not Specified |
| PhFlOP-based 7-H | Not Specified | 408 | Toluene |
| PhFlOP-based 7-t-Bu | Not Specified | 424 | Toluene |
| PhFlOP-based 7-Cz-1 | Not Specified | 436 | Toluene |
| PhFlOP-based 7-Cz-2 | Not Specified | 444 | Toluene |
| PhFlOP-based 7-Ph-1 | Not Specified | 425 | Toluene |
Electrochemical methods, such as cyclic voltammetry (CV), are employed to investigate the redox behavior of this compound and its polymers. These studies are crucial for determining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which govern charge injection and transport in electronic devices.
The oxidation and reduction potentials obtained from CV measurements allow for the calculation of the HOMO and LUMO levels relative to a reference electrode. Fluorene derivatives can be readily electro-oxidized to form electroactive films. researchgate.net The stability of the resulting radical cations and the reversibility of the redox processes are important indicators of the material's suitability for various applications. For instance, modifications to the fluorene structure can significantly lower the oxidation potential and render the process fully reversible. mdpi.com
The electrochemical properties of fluorene-based polymers are critical for their use as hole-transporting materials. mdpi.com The ability to form stable p-doped states is a key characteristic for efficient hole injection and transport from the anode in organic light-emitting diodes (OLEDs).
Interactive Table: Electrochemical Data of a Representative Fluorene Derivative
| Compound | Oxidation Potential (V) | Energy Gap (eV) from CV |
| Modified Fluorene Derivative | 0.18–0.42 | Significantly Reduced |
This table illustrates the effect of structural modification on the electrochemical properties of a fluorene derivative. Specific data for this compound is not publicly available.
Computational Chemistry and Quantum Mechanical Modeling
Theoretical modeling provides a powerful complement to experimental studies, offering a deeper understanding of the electronic structure, conformational dynamics, and charge transport properties of this compound and its polymeric systems.
Density Functional Theory (DFT) is a widely used computational method to investigate the ground-state electronic structure of molecules. It provides valuable information about molecular geometries, orbital energies (HOMO and LUMO), and electron density distribution. For fluorene derivatives, DFT calculations can predict how different substituents at the C-9 position affect the electronic properties.
Time-Dependent DFT (TD-DFT) extends these calculations to the excited states, allowing for the simulation of UV-Vis absorption spectra. nih.gov By calculating the energies and oscillator strengths of electronic transitions, TD-DFT can help to interpret experimental spectra and understand the nature of the excited states. nih.gov For example, TD-DFT calculations have been used to show that the excitation energy in fluorene dimers decreases as the distance between the chromophores and the dihedral angle are reduced. nih.gov
Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. For this compound and its polymers, MD simulations can provide insights into:
Conformational Dynamics: The flexibility of the iodophenyl groups attached to the fluorene core can be investigated. Understanding the preferred conformations and the energy barriers between them is important as it can influence the electronic properties and intermolecular interactions.
Intermolecular Packing: In the solid state, the way molecules pack together significantly affects the material's bulk properties, including charge transport. MD simulations can predict the packing arrangements and provide a molecular-level understanding of the morphology of thin films.
While specific MD simulation studies on this compound are not widely reported, the methodology is broadly applied to fluorene-based materials to understand their solid-state structure and dynamics.
Computational methods can be used to predict key parameters related to charge transport and exciton (B1674681) behavior in materials intended for optoelectronic applications. For this compound and its polymers, these theoretical predictions can guide the design of new materials with improved performance.
Key parameters that can be calculated include:
Reorganization Energy: This parameter quantifies the geometric relaxation energy of a molecule upon gaining or losing an electron. A lower reorganization energy is generally desirable for efficient charge transport.
Transfer Integral: This describes the electronic coupling between adjacent molecules and is a critical factor in determining the charge mobility.
Exciton Binding Energy: This is the energy required to separate a photo-generated electron-hole pair (an exciton). In photovoltaic applications, a lower exciton binding energy is beneficial for efficient charge separation.
These theoretical approaches, while computationally intensive, provide invaluable insights that complement experimental findings and accelerate the development of new functional materials based on the this compound scaffold.
Microscopic and Morphological Characterization for Structure-Device Performance Correlations
The morphology of thin films derived from fluorene-based polymers is known to be complex, often exhibiting a combination of amorphous and crystalline regions. nih.gov The orientation of these crystalline domains, whether they are aligned "face-on" or "edge-on" relative to the substrate, significantly impacts charge transport. nih.gov An "edge-on" orientation is generally preferred for applications like field-effect transistors, as it facilitates in-plane charge carrier mobility. Conversely, a "face-on" orientation can be advantageous for devices like organic photovoltaics and light-emitting diodes, where vertical charge transport is crucial.
Several factors influence the final morphology of the polymer films. The choice of solvent, for instance, can affect the degree of polymer aggregation in solution and subsequently the film's crystalline order. mdpi.com Thermal annealing, a common post-deposition processing step, can be employed to enhance crystallinity and promote a more ordered molecular packing, though it can also lead to phase segregation in polymer blends. nih.govmdpi.com
Advanced Microscopic Techniques in Morphological Analysis
A suite of high-resolution microscopy techniques is employed to probe the morphology of these materials across different length scales.
Transmission Electron Microscopy (TEM): TEM offers even higher resolution than AFM and can provide detailed information about the internal structure of the polymer films, including the size, shape, and arrangement of crystalline domains. researchgate.net It is particularly useful for visualizing the nanostructure of polymer blends and composites.
Scanning Electron Microscopy (SEM): SEM is used to examine the surface morphology of films over larger areas than AFM, providing a broader view of features like film uniformity, cracks, and large-scale aggregates. mdpi.com
Polarizing Optical Microscopy (POM): POM is employed to study the liquid crystalline phases of fluorene-based polymers. nih.gov The formation of such phases can be indicative of a high degree of molecular ordering, which can be beneficial for charge transport.
Grazing-Incidence Small-Angle X-ray Scattering (GISAXS): GISAXS is a powerful technique for probing the nanostructure of thin films, including the orientation of polymer chains and the packing of crystalline domains. nih.gov It can provide quantitative information on the degree of order and the preferred orientation of crystallites with respect to the substrate.
Correlation of Morphology with Device Performance
The insights gained from these microscopic techniques are crucial for understanding and optimizing the performance of devices based on this compound and its polymers.
In the context of Organic Light-Emitting Diodes (OLEDs) , the film morphology directly impacts luminescence efficiency and stability. A smooth, uniform film is essential for preventing short circuits and ensuring efficient charge injection. The degree of polymer aggregation can influence the emission color and quantum yield. For instance, the formation of a specific crystalline phase known as the β-phase in polyfluorenes can lead to a redshift in the emission spectrum. mdpi.comresearchgate.net Controlling the morphology to suppress the formation of undesirable aggregates or defects that can act as quenching sites is critical for achieving high-performance blue-emitting OLEDs. rsc.org
For Organic Photovoltaics (OPVs) , the morphology of the active layer, which is typically a blend of a donor and an acceptor material, is paramount. The ideal morphology consists of an interpenetrating network of donor and acceptor domains with domain sizes on the order of the exciton diffusion length (typically 10-20 nm). This "bulk heterojunction" structure maximizes the interfacial area for charge separation while providing continuous pathways for charge transport to the respective electrodes. AFM and TEM are extensively used to visualize and optimize this nanoscale morphology. The chain length and molecular weight of the fluorene-based polymer can significantly affect the resulting film morphology and, consequently, the device efficiency. researchgate.net
In Organic Field-Effect Transistors (OFETs) , charge transport occurs predominantly in a thin layer at the semiconductor-dielectric interface. A high degree of crystalline order and an "edge-on" orientation of the polymer chains are highly desirable for achieving high charge carrier mobilities. AFM and GISAXS are key techniques for characterizing the morphology of the active layer and correlating it with the transistor's performance metrics, such as mobility and on/off ratio.
Data from Microscopic and Morphological Characterization
The following tables summarize key findings from the microscopic and morphological characterization of fluorene-based polymers and their impact on device performance.
Table 1: Influence of Processing on Polyfluorene Morphology
| Processing Technique | Observed Morphological Change | Impact on Device Performance | Reference |
| Solvent Selection | Alters degree of polymer aggregation and film crystallinity. | Affects emission color and efficiency in OLEDs. | mdpi.com |
| Thermal Annealing | Can increase crystallinity and promote ordered packing. | Can improve charge mobility in OFETs but may cause phase separation in OPVs. | nih.govmdpi.com |
| Drawing/Stretching | Aligns polymer chains. | Enhances mechanical strength and can improve charge transport along the alignment direction. | uomustansiriyah.edu.iq |
Table 2: Correlation of Morphological Features with Device Performance
| Morphological Feature | Characterization Technique(s) | Impact on OLEDs | Impact on OPVs | Impact on OFETs | Reference |
| Surface Roughness | AFM, SEM | Smooth surface crucial for preventing shorts. | Affects interfacial contact and charge extraction. | Can influence charge transport at the interface. | mdpi.com |
| Crystallinity | TEM, GISAXS | Can influence emission properties. | Affects charge transport and recombination. | High crystallinity generally leads to higher mobility. | nih.govresearchgate.net |
| Polymer Chain Orientation | GISAXS, POM | Can affect light outcoupling. | "Face-on" orientation can be beneficial for vertical transport. | "Edge-on" orientation is desirable for high in-plane mobility. | nih.govnih.govnih.gov |
| Phase Separation (Blends) | AFM, TEM | N/A | Crucial for creating bulk heterojunction morphology. | N/A | researchgate.net |
| Aggregate Formation | AFM, UV-Vis Spectroscopy | Can lead to color shifts and quenching. | Can affect charge generation and transport. | Can act as charge traps. | mdpi.com |
By systematically studying the interplay between chemical structure, processing conditions, and the resulting morphology, researchers can develop strategies to tailor the solid-state structure of this compound-based materials to achieve optimal performance in a wide range of electronic and optoelectronic applications.
Structure Property Relationships and Molecular Design Principles for 9,9 Bis 4 Iodophenyl 9h Fluorene Derived Materials
Elucidating the Correlation Between Fluorene (B118485) Core Substitution and Optoelectronic Properties
The nature of the substituents on the fluorene core significantly influences the material's electronic behavior. For instance, introducing electron-donating or electron-withdrawing groups can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. uh.edu This, in turn, affects the material's band gap and its light-emitting properties. The presence of the iodine atoms in 9,9-bis(4-iodophenyl)-9H-fluorene offers a reactive site for further functionalization through various cross-coupling reactions, enabling the synthesis of a diverse library of materials with tailored optoelectronic characteristics.
Furthermore, the bulky nature of the 4-iodophenyl groups sterically hinders close packing of the polymer chains, which can suppress the formation of aggregates or excimers. This is particularly important in light-emitting applications, as aggregation can lead to a red-shift in emission and a decrease in photoluminescence quantum yield. uh.edu The rigid fluorene unit itself contributes to a high photoluminescence quantum yield and good thermal stability, making it a desirable building block for blue-light-emitting polymers. acs.orgrsc.org
Influence of Conjugation Length and Polymer Architecture on Electronic and Charge Transport Characteristics
In copolymers incorporating fluorene units, increasing the conjugation length generally leads to a decrease in the band gap, resulting in a red-shift of both absorption and emission spectra. researchgate.net This is because the energy levels of the π and π* orbitals become closer with extended delocalization. Consequently, the energy required to excite an electron from the HOMO to the LUMO is reduced.
The architecture of the polymer, including the sequence and arrangement of different monomer units, also plays a crucial role. For instance, alternating copolymers of fluorene with other aromatic units can be designed to facilitate either electron or hole transport. The introduction of electron-deficient comonomers can enhance electron injection and transport, while electron-rich units can improve hole transport. researchgate.net The specific connectivity of the monomers (e.g., ortho, meta, or para linkages) can also alter the polymer's conformation and, consequently, its electronic properties. uh.edu
The mobility of charge carriers in these materials is not solely dependent on intrachain transport along the conjugated backbone but is also significantly affected by interchain interactions. aps.org While the bulky substituents at the C9 position of the fluorene can hinder close packing, controlled interchain interactions are necessary for efficient charge hopping between polymer chains, which is a critical process for charge transport in the solid state. Therefore, a balance must be struck between promoting solubility and processability through steric hindrance and enabling sufficient intermolecular electronic coupling for efficient charge transport. aps.orgaps.org
Rational Design Strategies for Tuning Band Gaps and Emission Wavelengths in Fluorene-Based Copolymers
The ability to precisely tune the band gap and emission wavelength of fluorene-based copolymers is a cornerstone of their application in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Several rational design strategies have been developed to achieve this control, primarily revolving around the modification of the polymer backbone.
One of the most effective strategies is the incorporation of comonomers with different electron affinities into the polymer chain. By alternating fluorene units with electron-donating or electron-withdrawing moieties, the HOMO and LUMO energy levels of the resulting copolymer can be systematically adjusted. uh.edu For example, copolymerizing fluorene with an electron-deficient unit will lower both the HOMO and LUMO levels, but the effect on the LUMO is typically more pronounced, leading to a smaller band gap and a red-shifted emission. Conversely, an electron-donating comonomer will raise the HOMO and LUMO levels.
Another powerful approach is to introduce specific functional groups onto the fluorene unit or the comonomer. For instance, the introduction of cyano (CN) groups onto the fluorene core can lower the LUMO energy level, thereby reducing the band gap and facilitating electron injection. uh.edu This strategy is particularly useful for developing materials with emission colors spanning the visible spectrum.
The steric environment around the polymer backbone also plays a significant role. By modifying the side chains on the fluorene units, the degree of intermolecular interaction can be controlled. This can influence the formation of aggregates or excimers, which in turn affects the emission color and efficiency. tue.nlresearchgate.net For example, bulky side chains can prevent the close packing of polymer chains, leading to the preservation of the intrinsic blue emission of the fluorene unit.
Interplay of Molecular Design, Film Morphology, and Device Performance in Fluorene-Derived Organic Semiconductors
The performance of organic electronic devices based on fluorene-derived semiconductors is not solely determined by the intrinsic properties of the individual molecules but is also critically dependent on the morphology of the thin film in the solid state. The interplay between molecular design, the resulting film morphology, and the final device performance is a complex but crucial aspect of materials engineering in this field.
The molecular design of the fluorene-based polymer directly influences its ability to self-assemble into ordered structures in the solid state. Factors such as the nature and size of the side chains, the rigidity of the polymer backbone, and the presence of specific intermolecular interactions all play a role in determining the thin-film morphology. acs.org For instance, the introduction of long alkyl side chains can enhance solubility and processability but may also disrupt π-π stacking, which is essential for efficient charge transport.
The morphology of the active layer, in turn, has a profound impact on device performance. In organic photovoltaics (OPVs), for example, a well-defined bicontinuous network of donor and acceptor materials is required for efficient exciton (B1674681) dissociation and charge collection. nih.gov The molecular design of the fluorene-based material can promote or hinder the formation of this ideal morphology.
Similarly, in organic light-emitting diodes (OLEDs), the film morphology affects charge injection, transport, and recombination processes. A uniform and amorphous film can lead to more consistent device performance and prevent issues like pinholes or short circuits. However, some degree of local ordering can be beneficial for charge transport. tue.nl The orientation of the polymer chains relative to the electrodes can also significantly impact charge injection efficiency.
Therefore, a key challenge in the design of fluorene-derived organic semiconductors is to create molecules that not only possess the desired optoelectronic properties but also promote the formation of an optimal film morphology for the target application. This often involves a careful balancing act between competing factors, such as solubility, processability, and the tendency for self-organization. Advanced characterization techniques, such as atomic force microscopy (AFM) and X-ray diffraction (XRD), are essential for correlating molecular design with film morphology and, ultimately, with device performance.
Emerging Research Frontiers and Future Prospects for 9,9 Bis 4 Iodophenyl 9h Fluorene Based Materials
Integration with Hybrid and Perovskite Systems
The compound 9,9-bis(4-iodophenyl)-9H-fluorene is a key intermediate in the synthesis of advanced hole-transporting materials (HTMs) for perovskite solar cells (PSCs). While not typically used as the final active layer itself, its di-iodo functionality provides the necessary reactive sites for building more complex, high-performance molecules. The rigid fluorene (B118485) core is a desirable attribute for HTMs, contributing to the formation of stable, amorphous thin films with high glass transition temperatures. researchgate.net
Researchers have synthesized various spiro[fluorene-9,9′-xanthene] (SFX)-based HTMs, which often begin from a fluorene precursor. rsc.orgresearchgate.netrsc.org These complex molecules are designed to have optimal highest occupied molecular orbital (HOMO) energy levels, typically between -4.9 and -5.1 eV, to facilitate efficient hole extraction from the perovskite layer. rsc.orgresearchgate.net For instance, PSCs using an HTM derived from a fluorene core, mp-SFX-2PA, have demonstrated power conversion efficiencies (PCEs) up to 16.8%, outperforming the benchmark spiro-OMeTAD (15.5% under the same conditions). researchgate.net Another study on a dopant-free HTM featuring a modified fluorene backbone achieved a PCE of 16.23%. researchgate.net The stability of these fluorene-based devices is also notable, with one example retaining 90% of its initial PCE after 2000 hours of storage in an ambient atmosphere, a significant improvement over the 28% retention for the spiro-OMeTAD control device. researchgate.net
Table 1: Performance of Perovskite Solar Cells using Fluorene-Based Hole Transporting Materials
| HTM Designation | Perovskite Layer | PCE (%) | Stability (vs. Initial PCE) | Reference |
|---|---|---|---|---|
| mp-SFX-2PA | MAPbI₃ | 16.8% | 90% after 2000h | researchgate.net |
| mp-SFX-2PA | (FAPbI₃)/(MAPbBr₃) | 17.7% | Not Reported | researchgate.net |
| spiro-OMeTAD (Control) | MAPbI₃ | 15.5% | 28% after 2000h | researchgate.net |
| OTPA-ZnPc | Not Specified | 16.23% | ~80% after 720h | researchgate.net |
| TFAP | CH₃NH₃PbI₃ | 19.7% | Not Reported | researchgate.net |
Advanced Functional Materials via Novel Derivatization and Polymerization Techniques
The two carbon-iodine (C-I) bonds on the this compound molecule are key to its utility in synthesizing advanced functional materials. These bonds provide highly effective handles for a variety of transition-metal-catalyzed cross-coupling reactions, allowing for precise molecular engineering and polymerization.
Techniques such as Suzuki, Sonogashira, Heck, and Yamamoto coupling reactions are commonly employed to derivatize this fluorene core. These methods enable the formation of new carbon-carbon bonds, effectively replacing the iodine atoms with a wide array of functional groups or linking fluorene units together to form conjugated polymers. For example, palladium-catalyzed cross-coupling reactions are an efficient pathway for creating fluorene derivatives with tailored electronic and photophysical properties. organic-chemistry.org
This derivatization is fundamental to creating materials for organic light-emitting diodes (OLEDs) and other electronic devices. By coupling the fluorene core with different aromatic units, researchers can fine-tune the emission color, charge transport capabilities, and thermal stability of the resulting molecules. researchgate.net The synthesis of blue-emissive materials, which are crucial for full-color displays and lighting, has been a significant area of focus, with fluorene derivatives demonstrating high fluorescence quantum yields. researchgate.netrsc.org The versatility offered by these polymerization and derivatization techniques allows this compound to serve as a foundational block for a vast library of functional organic materials.
Fluorene-Based Conjugated Microporous Polymers (CMPs) for Photocatalysis
Conjugated microporous polymers (CMPs) are a class of materials that combine extended π-conjugation with a permanent porous network structure. The rigid and three-dimensional nature of the 9,9-disubstituted fluorene unit makes it an excellent building block for these polymers. When this compound is used as a monomer, its di-iodo functionality allows for the creation of extensive polymer networks through reactions like Yamamoto coupling.
These fluorene-based CMPs (FCMPs) exhibit high specific surface areas and robust porosity, which are advantageous for applications in photocatalysis. The porous structure allows for efficient diffusion of reactants and products, while the conjugated backbone can be designed to absorb visible light and generate electron-hole pairs for driving chemical reactions. Studies have shown that FCMPs can be designed with varying electronic structures to optimize their photocatalytic activity. nih.govresearchgate.net For instance, one fluorene-based CMP containing a triazine unit (FCMP3) was reported to have a specific surface area of 489 m²/g and a solid-state photoluminescence quantum yield of 11.46%. nih.govresearchgate.net
The unique micropores within these polymers can also restrict polymer chain aggregation, which helps to suppress the dissipation of excitation energy and enhances light-emitting capabilities, a property beneficial for photocatalytic processes. researchgate.net The molecular design flexibility, chemical stability, and environmental friendliness of CMPs make them a promising platform for organic semiconductor photocatalysis, such as the selective oxidation of amines using blue light.
Table 2: Properties of a Fluorene-Based Conjugated Microporous Polymer (FCMP3)
| Property | Value | Unit | Reference |
|---|---|---|---|
| Specific Surface Area | 489 | m²/g | nih.govresearchgate.net |
| Pore Volume | 0.30 | cm³/g | nih.govresearchgate.net |
| Photoluminescence Quantum Yield (Solid-State) | 11.46 | % | nih.govresearchgate.net |
Outlook on Sustainable Synthesis and High-Performance Device Architectures
The future development of materials based on this compound is trending towards two key areas: the adoption of more sustainable synthesis methods and the design of increasingly sophisticated, high-performance device architectures.
Traditionally, the synthesis of fluorene derivatives has involved catalysts and reaction conditions that are not environmentally benign, such as the use of corrosive hydrogen chloride gas or metal chlorides. google.com Current research is focused on developing "green" synthetic routes. This includes the use of solid acid catalysts or bifunctional ionic liquids (BFILs), which can be recycled and are less corrosive to equipment. nih.govnih.gov For example, the condensation reaction to create the precursor 9,9-bis(4-hydroxyphenyl)fluorene (B116638) has been achieved with nearly 100% conversion of 9-fluorenone (B1672902) and a selectivity of 95.2% using a recyclable BFIL catalyst. nih.govnih.gov Similarly, highly efficient methods for synthesizing key intermediates like 9-fluorenones from 9H-fluorenes using air as the oxidant under ambient conditions represent a significant step towards sustainability. rsc.org
In terms of device architectures, the outlook is focused on leveraging the molecular versatility of the fluorene core to build next-generation electronics. The ability to precisely control the electronic and physical properties through derivatization of the this compound precursor is critical. This allows for the rational design of materials for specific functions, whether as more stable and efficient HTMs in perovskite and organic solar cells, as highly pure blue emitters in OLEDs, or as robust and active photocatalysts in CMPs. The continued exploration of new polymerization techniques and the integration of these fluorene-based materials into novel device structures will pave the way for advances in flexible electronics, energy conversion, and environmental remediation.
Q & A
Q. What are the most effective synthetic routes for 9,9-bis(4-iodophenyl)-9H-fluorene, and how do reaction conditions influence yield and purity?
The synthesis of fluorene derivatives typically involves acid-catalyzed condensation of 9-fluorenone with substituted phenols. For iodinated analogs like this compound, bifunctional ionic liquids (BFILs) containing sulfonic acid (–SOH) and sulfhydryl (–SH) groups have shown high catalytic efficiency. For example, BFILs achieve >95% selectivity for similar compounds (e.g., 9,9-bis(4-hydroxyphenyl)fluorene) under mild conditions (80–100°C, 6–12 hours) . Key parameters include:
- Catalyst acidity (Hammett acidity, H): Stronger acidity (lower H) correlates with faster reaction rates.
- Solvent choice : Polar aprotic solvents (e.g., acetone) enhance solubility of iodinated intermediates.
- Purification : Column chromatography or recrystallization from ethanol/water mixtures removes unreacted iodophenol.
Q. How can spectroscopic methods (NMR, MS) distinguish this compound from structurally similar derivatives?
- H/C NMR : The symmetric substitution pattern at the fluorene C9 position produces distinct singlet peaks for aromatic protons (δ 6.5–7.5 ppm). Iodine’s electron-withdrawing effect deshields adjacent carbons, shifting C signals for the para-iodophenyl groups to ~138–140 ppm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion [M] at m/z 654.88 (CHI) with isotopic patterns characteristic of iodine (1:1 for [M] and [M+2]).
Q. What are the primary applications of this compound in polymer chemistry?
This compound serves as a monomer for high-performance polymers due to its rigid fluorene backbone and iodine’s heavy-atom effect, which enhances thermal stability and refractive indices. Applications include:
- Epoxy resins : Improved flame retardancy via iodine’s radical-scavenging properties.
- Polycarbonates : Enhanced optical clarity and heat resistance (T > 200°C) .
Advanced Research Questions
Q. How do density functional theory (DFT) studies explain the electronic structure and reactivity of this compound?
DFT calculations (e.g., B3LYP/6-31G**) reveal:
- HOMO-LUMO gap : The iodine substituents reduce the HOMO-LUMO gap (~3.5 eV) compared to non-halogenated analogs, increasing electron-accepting capacity for optoelectronic applications.
- Charge distribution : Iodine’s electronegativity induces partial positive charges on the fluorene core, facilitating electrophilic aromatic substitution at the para positions .
Q. How can researchers resolve contradictions in reported catalytic efficiencies for synthesizing iodinated fluorene derivatives?
Discrepancies often arise from differences in:
- Catalyst recyclability : BFILs maintain >90% activity after 5 cycles, whereas traditional acids (e.g., HSO) degrade rapidly .
- Substrate steric effects : Bulky iodophenyl groups slow condensation kinetics; kinetic studies (e.g., Arrhenius plots) quantify activation energy barriers.
- Analytical methods : High-performance liquid chromatography (HPLC) with UV detection at 254 nm provides more accurate yield measurements than gravimetric analysis .
Q. What strategies optimize this compound for use in deep-blue OLEDs?
In OLEDs, this compound acts as a host material. Key optimizations include:
- Energy-level alignment : The iodine substituents lower the LUMO (-2.8 eV), improving electron injection from common cathodes (e.g., Al/LiF).
- Carrier balance : Doping into a wider bandgap host (e.g., 2,7-bis(biphenyl)fluorene) prevents exciton quenching, achieving external quantum efficiencies (EQE) up to 5.4% .
Q. What functionalization methods enable post-synthetic modification of this compound?
- Sonogashira coupling : React with terminal alkynes (e.g., phenylacetylene) to install ethynyl groups for crosslinking in resins.
- Ullmann coupling : Generate biaryl structures for extended π-conjugation in semiconductors .
Q. How does iodine substitution influence solubility and processability in solvent-based polymer fabrication?
Iodine increases molecular weight and polarizability, reducing solubility in non-polar solvents (e.g., toluene). Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
